Cas no 2229586-31-4 (tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate
- EN300-1901908
- 2229586-31-4
- tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
-
- インチ: 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-14(10-18)9-12-5-4-6-13-11-19-8-7-15(12)13/h4-8,11,14H,9-10,18H2,1-3H3,(H,20,21)
- InChIKey: QTLCFCYWOFWGKF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)CC1=CC=CC2C=NC=CC1=2)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 301.17902698g/mol
- どういたいしつりょう: 301.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 77.2Ų
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901908-0.05g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1901908-0.1g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1901908-10g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1901908-1.0g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1901908-0.5g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1901908-5g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1901908-1g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1901908-10.0g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1901908-2.5g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1901908-0.25g |
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate |
2229586-31-4 | 0.25g |
$1196.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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2. Book reviews
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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5. Back matter
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamateに関する追加情報
Introduction to Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate (CAS No. 2229586-31-4)
Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate, identified by the CAS number 2229586-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their ability to act as intermediates or bioactive molecules. The structural framework of this compound incorporates a tert-butyl group, a propan-2-yl moiety, and an isoquinolin-5-yl substituent, which collectively contribute to its unique chemical properties and potential biological activities.
The tert-butyl group is a common protective group in organic synthesis, known for its stability and ease of removal under specific conditions. This feature makes it particularly useful in multi-step synthetic pathways where selective protection and deprotection are required. The presence of the propan-2-yl chain adds to the compound's hydrophobicity, influencing its solubility and interaction with biological targets. Moreover, the isoquinolin-5-yl moiety is a key pharmacophore that is frequently encountered in natural products and drug candidates. Isoquinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in medicinal chemistry have highlighted the importance of isoquinoline-based scaffolds in developing novel therapeutic agents. The incorporation of such motifs into drug molecules has been shown to enhance binding affinity and selectivity towards target proteins. For instance, studies have demonstrated that isoquinoline derivatives can modulate enzymes involved in signal transduction pathways, making them promising candidates for treating chronic diseases such as cancer and neurodegenerative disorders. The carbamate functional group in Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate further extends its potential by enabling various chemical modifications, including urea bond formation, which is crucial for drug design.
In the context of drug discovery, the synthesis of carbamate derivatives has been extensively explored due to their role as key intermediates in the preparation of more complex molecules. The tert-butyl N-hydroxycarbamate moiety is particularly valuable because it can be converted into other functional groups under different reaction conditions. This flexibility allows chemists to tailor the properties of the compound for specific applications. For example, hydrolysis of the carbamate group can yield an amine or carboxylic acid, depending on the desired outcome.
The isoquinolin-5-yl substituent in this compound is particularly noteworthy due to its structural similarity to several bioactive natural products. Isoquinolines are found in various organisms and have been implicated in a wide range of biological processes. Researchers have leveraged this structural motif to design molecules that interact with specific biological targets. One notable example is the use of isoquinoline derivatives as kinase inhibitors, which have shown promise in preclinical studies for treating certain types of cancer.
From a synthetic chemistry perspective, the preparation of Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate involves a series of well-established reactions that highlight the importance of protecting group strategies. The synthesis typically begins with the formation of a carbamate bond between an amine derivative and a hydroxycarbamic acid equivalent. Subsequent functionalization steps introduce the tert-butyl group and the isoquinolin-5-yl moiety through cross-coupling reactions or other coupling strategies. These synthetic routes underscore the compound's significance as a building block for more complex pharmaceuticals.
The pharmacological potential of this compound has not been fully elucidated but remains an area of active investigation. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human diseases. The combination of structural features such as the carbamate group, tert-butyl moiety, and isoquinolin-5-yl substituent makes it an intriguing candidate for further exploration in drug discovery programs. Future research may focus on optimizing its bioactivity through structure-based design or exploring its interactions with cellular components using high-throughput screening techniques.
In conclusion, Tert-butyl N-1-amino-3-(isoquinolin-5-y l)propan -2 -y lcarbamate (CAS No . 2229586 -31 -4) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with its synthetic accessibility , make it a valuable tool for developing novel therapeutic agents . As our understanding of molecular interactions continues to evolve , compounds like this are likely to play an increasingly important role in addressing unmet medical needs .
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